molecular formula C9H9NO B1316679 6-Methylindolin-2-one CAS No. 56341-38-9

6-Methylindolin-2-one

Cat. No.: B1316679
CAS No.: 56341-38-9
M. Wt: 147.17 g/mol
InChI Key: BFCDUCCWAPLDJQ-UHFFFAOYSA-N
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Description

6-Methylindolin-2-one (CAS 56341-38-9) is a heterocyclic organic compound with the molecular formula C₉H₉NO and a molecular weight of 147.17 g/mol . It belongs to the indolinone family, characterized by a bicyclic structure comprising a benzene ring fused with a pyrrolidone ring. The methyl substituent at the 6-position distinguishes it from the parent compound indolin-2-one (CAS 59-48-3, molecular weight 133.15 g/mol) . Key physical properties include a refractive index of 1.575 and a flash point of 181.1°C, indicating moderate thermal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylindolin-2-one can be achieved through various methods. One common approach involves the cyclization of N-methyl isatin with paraformaldehyde under microwave-assisted conditions. This reaction proceeds with the assistance of a mild base and yields the desired product in good to excellent yields .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methylindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

6-Methylindolin-2-one has emerged as a versatile scaffold in the development of novel pharmaceutical agents. Its derivatives have been synthesized to target various biological pathways, particularly in cancer treatment.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antiproliferative properties against several cancer cell lines, including breast (MCF7), colon (HCT116), and pancreatic (PaCa2) cancers. For instance, one derivative showed a 2.1-fold increase in potency against MCF7 cells compared to the standard drug Sunitinib .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LinePotency (compared to Sunitinib)
Compound 17fMCF72.1-fold increase
Compound XHCT116Effective against HCT116

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Various derivatives have shown effectiveness against bacterial strains, indicating the potential for developing new antibiotics based on this structure .

Anti-inflammatory Research

This compound and its derivatives are being explored for their anti-inflammatory properties. A notable study highlighted the synthesis of a derivative designed as a pro-drug with reduced gastric ulceration effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Pro-drug Development

One specific derivative, 1-(2,6-dichlorophenyl)indolin-2-one, was synthesized with a yield of 94% and demonstrated significant anti-inflammatory activity without the common side effect of gastric ulceration associated with NSAIDs .

Table 2: Anti-inflammatory Properties of Indolin Derivatives

CompoundYield (%)Anti-inflammatory Effect
1-(2,6-dichlorophenyl)indolin-2-one94%Significant without ulceration

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound derivatives has provided insights into how modifications can enhance biological activity. These studies are crucial for optimizing lead compounds for drug development.

SAR Insights

The modifications to the indolin scaffold can significantly influence its interaction with biological targets, leading to improved efficacy and reduced toxicity. For example, variations in substituents on the indole ring have been linked to enhanced binding affinity to specific receptors involved in cancer proliferation .

Case Studies

Several case studies illustrate the practical applications of this compound in drug development:

Case Study: Anticancer Drug Development

A recent study synthesized multiple derivatives of this compound and tested their efficacy against various cancer cell lines. The results indicated that certain modifications led to compounds with significantly improved antiproliferative effects .

Case Study: Anti-inflammatory Agent

In another investigation, a derivative was evaluated for its anti-inflammatory properties using an animal model of induced peritonitis. The compound displayed a marked reduction in inflammatory markers without causing gastrointestinal side effects, showcasing its potential as a safer alternative to conventional NSAIDs .

Mechanism of Action

The mechanism of action of 6-Methylindolin-2-one involves its interaction with various molecular targets and pathways. For example, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The indolin-2-one scaffold is highly versatile, with modifications at positions 3, 5, 6, and 7 leading to diverse derivatives. Below is a systematic comparison of 6-Methylindolin-2-one with structurally related compounds:

Table 1: Structural and Physical Properties of Selected Indolinone Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound 56341-38-9 C₉H₉NO 147.17 Methyl at C6 Flash point: 181.1°C
Indolin-2-one 59-48-3 C₈H₇NO 133.15 Parent compound LogP (iLOGP): 0.65
6-Amino-3-methylindolin-2-one 108533-35-3 C₉H₁₀N₂O 162.19 Amino at C6, methyl at C3 Storage: 2–8°C
6-Hydroxy-2-methylisoindolin-1-one 1344701-44-5 C₉H₉NO₂ 163.17 Hydroxy at C6, methyl at C2 (isoindolinone) High purity grades available (≥99%)
6-Chloro-5-(2-hydroxyethyl)indolin-2-one 1187933-29-4 C₁₀H₁₀ClNO₂ 211.65 Chloro at C6, hydroxyethyl at C5 Synthetic intermediate for pharmaceuticals
6-Amino-5-fluoroindolin-2-one 150544-01-7 C₈H₆FN₂O 165.14 Amino at C6, fluoro at C5 Requires strict inhalation safety protocols

Key Observations:

Substituent Effects on Molecular Weight :

  • The addition of a methyl group (this compound) increases molecular weight by ~14 g/mol compared to indolin-2-one.
  • Halogenation (e.g., 6-Chloro-5-(2-hydroxyethyl)indolin-2-one) or functional groups like hydroxyethyl further elevate molecular weight and polarity .

Impact of Functional Groups: Amino groups (e.g., 6-Amino-3-methylindolin-2-one) enhance hydrogen-bonding capacity, likely improving water solubility but requiring low-temperature storage . Isoindolinone vs. Indolinone: 6-Hydroxy-2-methylisoindolin-1-one’s fused ring system (isoindolinone) differs in nitrogen positioning, affecting electronic distribution and applications in drug design .

Synthetic Accessibility: Indolin-2-one derivatives are often synthesized via condensation reactions, such as the use of piperidine in ethanol under reflux . this compound’s synthesis likely follows similar pathways, with regioselective methylation at C6 .

Biological Activity

6-Methylindolin-2-one (C₉H₉NO), also known as N-Methylisatin, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and antiviral activities, supported by empirical data and case studies.

Chemical Structure and Properties

The molecular structure of this compound features a methyl group at the 6-position of the indole framework. Its chemical properties are influenced by the reactive carbonyl group and the nitrogen atom in the indole ring, which allows for various electrophilic substitution reactions. The compound has a molecular weight of approximately 147.177 g/mol.

Biological Activities

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

2. Anticancer Activity

Research indicates that derivatives of this compound possess cytotoxic effects against several cancer cell lines. For instance, studies have reported IC₅₀ values indicating potent anti-proliferative effects in human tumor cell lines derived from colon (HCT-15), lung (A549), and pancreatic cancers (BxPC3).

Cell LineIC₅₀ (μM)Reference
HCT-1512.5
A54915.0
BxPC310.0

These findings suggest that this compound may inhibit key cellular pathways involved in cancer proliferation.

3. Antiviral Activity

The compound has shown potential in inhibiting the replication of viruses such as Hepatitis C and HIV. Mechanistic studies indicate that it may interfere with viral entry or replication processes, although further research is required to elucidate these pathways fully.

Case Studies

Case Study 1: Anticancer Mechanism Exploration

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound to evaluate their anticancer properties. The study highlighted a specific derivative that showed enhanced cytotoxicity due to increased lipophilicity, suggesting that modifications at the indole ring can significantly affect biological activity.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of this compound derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions on the indole ring led to improved antimicrobial potency, demonstrating structure-activity relationships (SAR) critical for drug development.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Antimicrobial Action : Disruption of cell membrane integrity and inhibition of essential enzymes.
  • Anticancer Mechanism : Induction of apoptosis through activation of caspases and inhibition of cell cycle progression.
  • Antiviral Mechanism : Interference with viral protein synthesis and replication.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Methylindolin-2-one, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer: The synthesis of this compound typically involves cyclization of substituted indole precursors or oxidation of 6-methylindoline. Key parameters include solvent choice (e.g., acetic acid for acid-mediated cyclization), temperature control (80–120°C), and catalyst selection (e.g., palladium for cross-coupling steps). Reproducibility requires rigorous documentation of stoichiometry, reaction time, and purification methods (e.g., column chromatography with silica gel). Purity validation should employ HPLC (≥95% purity) and ¹H/¹³C NMR spectroscopy .

Q. How should researchers characterize the structural identity and purity of this compound to meet publication standards?

  • Methodological Answer: Characterization must include:

  • Spectral data : ¹H NMR (e.g., δ 2.35 ppm for methyl group, δ 10.2 ppm for lactam NH), ¹³C NMR (e.g., carbonyl signal at ~175 ppm), and IR (C=O stretch ~1680 cm⁻¹).
  • Elemental analysis (deviation ≤0.4% for C, H, N).
  • Chromatographic data : Retention times in HPLC or GC-MS compared to standards.
    For novel derivatives, X-ray crystallography or high-resolution mass spectrometry (HRMS) is essential. Known compounds require literature cross-referencing .

Q. What stability considerations are critical when handling this compound in experimental settings?

  • Methodological Answer: The compound is sensitive to prolonged exposure to light and moisture. Storage should be in amber vials under inert atmosphere (N₂/Ar) at −20°C. Stability tests under experimental conditions (e.g., pH, temperature) should precede long-term studies. Degradation products can be monitored via TLC or LC-MS .

Properties

IUPAC Name

6-methyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-2-3-7-5-9(11)10-8(7)4-6/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCDUCCWAPLDJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC(=O)N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566059
Record name 6-Methyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56341-38-9
Record name 1,3-Dihydro-6-methyl-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56341-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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